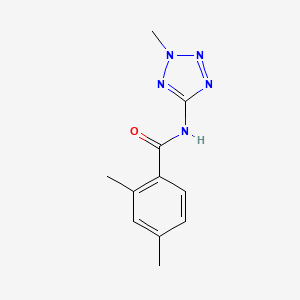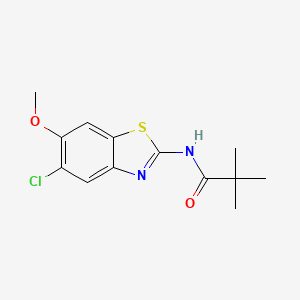
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide, also known as DMTB, is a chemical compound with a molecular formula of C12H13N5O. It is a white crystalline powder that is soluble in water and organic solvents. DMTB has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide involves its inhibition of PDE4. PDE4 is a cAMP-specific phosphodiesterase that hydrolyzes cAMP to AMP. By inhibiting PDE4, this compound increases the levels of cAMP in cells, which activates the cAMP-dependent protein kinase (PKA) pathway. The PKA pathway regulates a variety of physiological processes, including gene expression, cell proliferation, and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound increases the levels of cAMP and cGMP in cells, which leads to the activation of the PKA pathway. This activation of the PKA pathway has been shown to regulate a variety of cellular processes, including gene expression, cell proliferation, and metabolism. In vivo studies have demonstrated that this compound has anti-inflammatory, anti-tumor, and anti-depressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide has several advantages as a tool for scientific research. It is a selective inhibitor of PDE4, which allows for the specific modulation of the cAMP/PKA pathway. It has high potency and specificity, which allows for the use of low concentrations in experiments. However, this compound also has several limitations. It is a relatively expensive compound, which can limit its use in large-scale experiments. It is also a potent inhibitor of PDE4, which can lead to off-target effects in cells.
Orientations Futures
There are several future directions for the use of 2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide in scientific research. One area of interest is the role of PDE4 in the regulation of immune cell function. This compound has been shown to have anti-inflammatory effects, and further research is needed to elucidate the mechanism of action of PDE4 in immune cells. Another area of interest is the use of this compound as a potential therapeutic agent for the treatment of depression and other psychiatric disorders. This compound has been shown to have anti-depressant effects in animal models, and further research is needed to determine its potential as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of 2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide involves the reaction of 2,4-dimethylbenzoyl chloride with 2-methyl-5-nitrotetrazole in the presence of a base such as sodium carbonate. The resulting product is then reduced with hydrogen gas over a palladium catalyst to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide has been used extensively in scientific research as a tool to study the role of cyclic nucleotide phosphodiesterases (PDEs) in various physiological processes. PDEs are a family of enzymes that regulate the levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This compound is a selective inhibitor of PDE4, one of the four subfamilies of PDEs. By inhibiting PDE4, this compound increases the levels of cAMP and cGMP in cells, which in turn leads to a variety of physiological effects.
Propriétés
IUPAC Name |
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-7-4-5-9(8(2)6-7)10(17)12-11-13-15-16(3)14-11/h4-6H,1-3H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLXPCODPIASOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NN(N=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine](/img/structure/B7646927.png)
![1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7646940.png)
![2-[[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7646943.png)
![(1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B7646960.png)
![(2S)-1-[3-[(4-propan-2-ylsulfanylbenzoyl)amino]propyl]pyrrolidine-2-carboxamide](/img/structure/B7646968.png)
![N-[(1R,2S)-2-(2-chlorophenyl)cyclopropyl]-2-(pyridin-2-ylmethylsulfanyl)acetamide](/img/structure/B7646976.png)

![methyl N-[(2S)-3-methyl-1-[[4-(2-methylpropanoylamino)phenyl]methylamino]-1-oxobutan-2-yl]carbamate](/img/structure/B7646988.png)
![[4-methyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazol-5-yl]-[(3S)-3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7646996.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7646999.png)
![2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7647004.png)
![N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B7647015.png)
![[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B7647020.png)
